Integrin αvβ3 Binding Affinity: 2–20-Fold Improvement with Neopentyl-Containing Carbamate Derivative
In a series of aliphatic carbamate derivatives of a non-peptide integrin αvβ3 antagonist, the Boc-protected neopentyl carbamate derivative exhibited the highest binding affinity, with an IC50 of 0.72 nM, representing a 2- to 20-fold improvement over the parent compound 1 and the benchmark cyclic peptide c-RGDfV [1]. This head-to-head comparison within the same study demonstrates that the neopentyl-containing carbamate provides a quantifiable advantage in target engagement for integrin-based probe design.
| Evidence Dimension | Integrin αvβ3 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.72 nM (Boc-protected neopentyl carbamate derivative) |
| Comparator Or Baseline | Compound 1 (parent integrin antagonist, IC50 roughly 1.44–14.4 nM based on 2–20× improvement) and c-RGDfV |
| Quantified Difference | 2–20-fold lower IC50 (higher affinity) versus compound 1; also superior to c-RGDfV |
| Conditions | ELISA and cell adhesion inhibition assays; recombinant αvβ3 integrin |
Why This Matters
Procurement of neopentyl carbamate as a building block enables synthesis of derivatives with quantifiably superior binding affinity, directly impacting the sensitivity and efficacy of integrin-targeted diagnostics and therapeutics.
- [1] Burnett, C. A. et al. Synthesis, in vitro, and in vivo characterization of an integrin αvβ3-targeted molecular probe for optical imaging of tumor. Bioorg. Med. Chem. 2005, 13, 3763–3771. DOI: 10.1016/j.bmc.2005.03.024. View Source
